4-(t-Butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of morpholine and contains a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in organic synthesis for the protection of amines .

Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butyloxycarbonyl-protected amino acids . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis

The Boc group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Chemical Reactions Analysis

Amines can be converted to N-tert-Boc derivatives by reaction with di-tert-butyldicarbonate (Boc) 2 O in the presence of various reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-(t-Butoxycarbonyl)phenylboronic acid, are available . It is a white powder and its melting point is 100-106°C .科学的研究の応用

Organic Synthesis and Crystallography

Synthesis of Advanced Intermediates

Crystallographic Studies

The structural analysis of N-protected amino acids and their derivatives, including the study of peptide conformations and interactions within crystals, has been facilitated by derivatives of the subject compound. This application is crucial for understanding the molecular basis of drug action and material properties (E. Jankowska et al., 2002).

Polymer Science

- Polymer Functionalization: The tert-butoxycarbonyl (Boc) group, related to the compound , is instrumental in the end-functionalization of polymers. This technique has been applied to synthesize polymers with specific terminal functionalities, such as primary amino and carboxylic acid groups, which are essential for further polymer modification or application (J. Hegewald et al., 2009).

Medicinal Chemistry

Drug Synthesis

The compound's derivatives have been used in the synthesis of potential medicinal compounds. For example, the tert-butoxycarbonyl group plays a crucial role in the synthesis of dipeptides and tripeptides, serving as a protective group that can be selectively removed after the synthesis to yield the desired peptide products (Marcin W. Markowicz and R. Dembinski, 2003).

Catalysis in Organic Reactions

Derivatives of this compound have been applied as catalysts or key reagents in various organic transformations, such as in the decarboxylative esterification of carboxylic acids. This application highlights its versatility in facilitating the synthesis of esters from carboxylic acids, a fundamental reaction in drug synthesis and material science (L. Goossen and A. Döhring, 2003).

作用機序

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine from reacting with other reagents during the synthesis process. The removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The addition and removal of the boc group can influence the synthesis of various organic compounds, including peptides and other amine-containing molecules .

Pharmacokinetics

The compound’s solubility in methanol suggests that it may have good bioavailability.

Result of Action

The primary result of the action of this compound is the protection of amines during organic synthesis. By adding the BOC group to an amine, the amine is protected from reacting with other reagents. This allows for more complex organic synthesis processes to be carried out .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the addition and removal of the BOC group are dependent on the pH of the solution, with the addition requiring a basic environment and the removal requiring an acidic environment . Additionally, the compound’s stability may be affected by temperature, as it is recommended to be stored at room temperature .

将来の方向性

Peptides inherently feature the favorable properties of being easily synthesized, water-soluble, biocompatible, and typically non-toxic . Thus, boronic acid has been widely integrated with peptides with the goal of discovering peptide ligands with novel biological activities . This effort has led to broad applications and continues to be a promising area of research .

特性

IUPAC Name |

6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-7-5-12(6-8(16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMIYSXHHOKJEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B6306158.png)

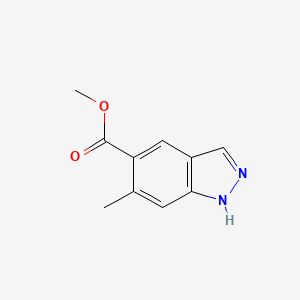

![7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6306201.png)

![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)

![(+/-)-tert-Butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate, 98%](/img/structure/B6306221.png)